molecular formula C16H19N3 B3337325 2-(4-Phenylpiperazin-1-YL)aniline CAS No. 625107-16-6

2-(4-Phenylpiperazin-1-YL)aniline

Cat. No. B3337325
CAS RN: 625107-16-6
M. Wt: 253.34 g/mol
InChI Key: HFDJOJQEMFIPBC-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-YL)aniline is a research chemical with the molecular formula C16H19N3 and a molecular weight of 253.34 . It has a complexity of 267 and a LogP of 3.30660 . It is also known as 2-(4-phenyl-1-piperazinyl)aniline .


Synthesis Analysis

The synthesis of 2-(4-Phenylpiperazin-1-YL)aniline and its derivatives has been reported in the literature . For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . In another study, benzimidazole derivatives were synthesized conventionally, where the benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .


Molecular Structure Analysis

The molecular structure of 2-(4-Phenylpiperazin-1-YL)aniline includes a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . The canonical SMILES representation of the molecule is C1CN (CCN1C2=CC=CC=C2)C3=CC=CC=C3N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Phenylpiperazin-1-YL)aniline are not detailed in the retrieved sources, the compound has been used in the synthesis of various derivatives, indicating its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Phenylpiperazin-1-YL)aniline include a molecular weight of 253.34, a complexity of 267, and a LogP of 3.30660 . It has a topological polar surface area of 32.5 .

Future Directions

The future directions for 2-(4-Phenylpiperazin-1-YL)aniline research could involve further exploration of its derivatives for potential therapeutic applications. For instance, certain derivatives have shown promising anxiolytic efficacy and acetylcholinesterase inhibitory activities, suggesting potential for the treatment of anxiety disorders and Alzheimer’s disease .

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c17-15-8-4-5-9-16(15)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDJOJQEMFIPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperazin-1-YL)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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